N-[(1-cyclopentylpyrazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide
Description
N-[(1-cyclopentylpyrazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a chromene moiety, and a sulfonamide group, which collectively contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(1-cyclopentylpyrazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-25(23,17-7-8-18-14(12-17)4-3-11-24-18)19-13-15-9-10-21(20-15)16-5-1-2-6-16/h7-10,12,16,19H,1-6,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDJVKPHDGDMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpyrazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the attachment of the chromene moiety via condensation reactions. The sulfonamide group is introduced through sulfonation reactions, often using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpyrazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-cyclopentylpyrazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpyrazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole and chromene moieties contribute to the compound’s ability to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1-cyclopentylpyrazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide: shares similarities with other pyrazole and chromene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
